Cas no 872513-59-2 (Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]-)

Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]- structure
872513-59-2 structure
Product Name:Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]-
CAS No:872513-59-2
MF:C18H23NS
MW:285.446923494339
CID:658700
PubChem ID:68910665
Update Time:2025-04-19

Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-[[2,6-bis(1-methylethyl)phenyl]thio]-
    • 2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline
    • 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline
    • DTXSID50739232
    • 872513-59-2
    • SCHEMBL4096736
    • Inchi: 1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3
    • InChI Key: AUGQKFWNTJGTLJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1N)C1C(=CC=CC=1C(C)C)C(C)C

Computed Properties

  • Exact Mass: 285.15512091g/mol
  • Monoisotopic Mass: 285.15512091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 51.3Ų
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